molecular formula C7H12ClF3 B15257258 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane

Cat. No.: B15257258
M. Wt: 188.62 g/mol
InChI Key: USOOOKNOPTUIKW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane (CAS No. 1936730-14-1) is a halogenated alkane with the molecular formula C₇H₁₂ClF₃ and a molecular weight of 188.62 g/mol . Its structure features a chloromethyl (-CH₂Cl) group at the third carbon and a trifluoromethyl (-CF₃) group at the first carbon, combined with a branched methyl group at the fourth carbon.

Properties

IUPAC Name

3-(chloromethyl)-1,1,1-trifluoro-4-methylpentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12ClF3/c1-5(2)6(4-8)3-7(9,10)11/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOOOKNOPTUIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC(F)(F)F)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane typically involves the chloromethylation of a suitable precursor. One common method is the reaction of 1,1,1-trifluoro-4-methylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. This reaction proceeds under acidic conditions, facilitating the formation of the chloromethyl group .

Industrial Production Methods

Industrial production of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the chloromethylation process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group, often using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: Formation of alcohols, ethers, or amines.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl-substituted derivatives.

Scientific Research Applications

3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Utilized in the development of novel materials with specific properties, such as fluorinated polymers.

    Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane involves its reactivity due to the presence of the chloromethyl and trifluoromethyl groups. These functional groups influence the compound’s chemical behavior, making it a versatile intermediate in various reactions. The chloromethyl group is particularly reactive in nucleophilic substitution reactions, while the trifluoromethyl group imparts unique electronic properties that can affect the compound’s reactivity and stability.

Comparison with Similar Compounds

3-(Chloromethyl)pyridine-HCl

  • Structure : Chloromethyl group attached to a pyridine ring.
  • Key Properties: Cytotoxicity: Demonstrates potent cytotoxicity against BALB/c-3T3 cells (LD₅₀ = 0.0756 mM) . Carcinogenicity: Classified as a Level A carcinogen due to its ability to induce cell transformation in assay trials . Biological Activity: Exhibits both LA (trial 1) and SP (trial 2) transformation responses, indicating diverse mechanisms of action .
Parameter 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane 3-(Chloromethyl)pyridine-HCl
Molecular Formula C₇H₁₂ClF₃ C₆H₇Cl₂N
Functional Groups -CH₂Cl, -CF₃ Pyridine, -CH₂Cl
Cytotoxicity (LD₅₀) Not reported 0.0756 mM
Carcinogenicity Not reported Level A

Key Difference: The pyridine backbone in 3-(Chloromethyl)pyridine-HCl introduces aromaticity and nitrogen-based reactivity, which likely enhances its carcinogenic potency compared to the aliphatic structure of the target compound.

Racemic Indole C5-O-Substituted Seco-CI Compounds (e.g., Compound 1–5)

  • Structure : Chloromethyl group integrated into indoline-indole hybrids.
  • Key Properties: Anticancer Activity: Compounds 2 and 3 (with 5-O-methylsulfonyl and 5-O-aminosulfonyl substituents) exhibit cytotoxicity comparable to doxorubicin against COLO 205, SK-MEL-2, A549, and JEG-3 cancer cell lines . Structure-Activity Relationship: Small sulfonyl substituents enhance bioactivity, suggesting that steric effects modulate efficacy .
Parameter 3-(Chloromethyl)-1,1,1-trifluoro-4-methylpentane Indole C5-O-Substituted Seco-CI Compounds
Molecular Framework Branched alkane Indole-indoline hybrid
Bioactive Substituents -CF₃, -CH₂Cl Sulfonyl groups (-SO₂Me, -SO₂NH₂)
Cytotoxicity (vs. Doxorubicin) Not tested Equivalent activity

Key Difference: The indole scaffold in seco-CI compounds enables π-π interactions with biological targets, a feature absent in the aliphatic target compound.

1-(3-Chlorophenyl)-4-methyl-1-pentanamine Hydrochloride

  • Structure : Chlorophenyl and methylpentanamine groups.
  • Key Properties :
    • Application : Primarily used in research as a hydrochloride salt (CAS RN 2097949-62-5) .
    • Structural Contrast : Contains an aromatic chlorophenyl group and amine functionality, unlike the halogenated alkane structure of the target compound .

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